molecular formula C10H9BrClFO B14049661 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one

Cat. No.: B14049661
M. Wt: 279.53 g/mol
InChI Key: FANJAOLWJQQKQW-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by further functionalization to introduce the fluorophenyl and chloropropanone groups. For example, a Friedel-Crafts acylation reaction can be employed to introduce the acyl group, followed by bromination and fluorination steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. For instance, the use of bromine in carbon tetrachloride as a solvent has been reported for similar compounds .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, fluorine, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group .

Scientific Research Applications

1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can participate in aromatic interactions, while the chloropropanone moiety can undergo various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, fluorophenyl, and chloropropanone groups, which provide a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-fluorophenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6H,5H2,1H3

InChI Key

FANJAOLWJQQKQW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1F)CBr)Cl

Origin of Product

United States

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